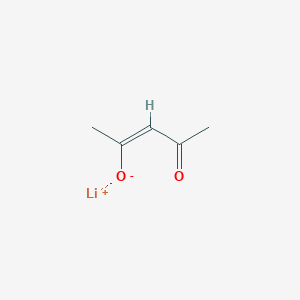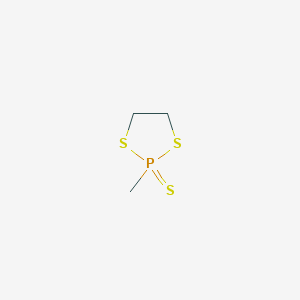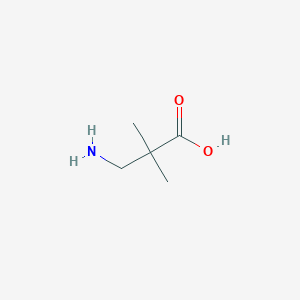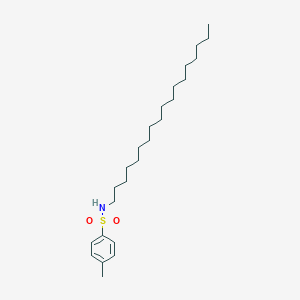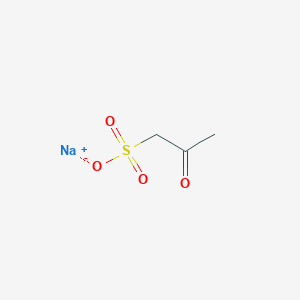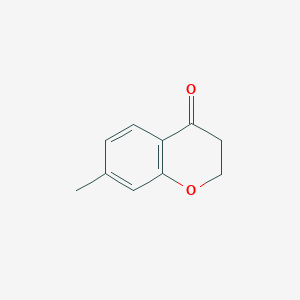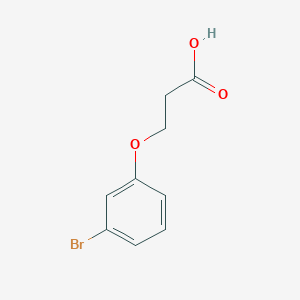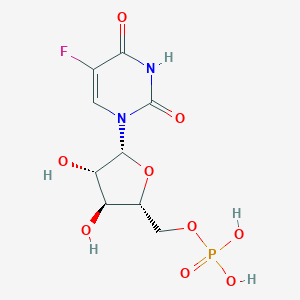
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil, also known as P-FAU, is a nucleotide analogue that has been extensively researched for its potential use in cancer treatment. P-FAU is a prodrug of 5-fluorouracil (5-FU), which is a commonly used chemotherapeutic agent. P-FAU is unique in that it is selectively activated in cancer cells, leading to increased efficacy and decreased toxicity compared to 5-FU.
Mécanisme D'action
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil is selectively activated in cancer cells by UCK, which is upregulated in many types of cancer. Once activated, 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil is incorporated into DNA and RNA, leading to inhibition of DNA and RNA synthesis. This ultimately leads to cancer cell death.
Effets Biochimiques Et Physiologiques
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil can induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. In vivo studies have also shown that 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil can inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil is its selectivity for cancer cells, which can lead to increased efficacy and decreased toxicity compared to 5-FU. However, 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil can be difficult to synthesize and purify, which can limit its use in lab experiments.
Orientations Futures
There are a number of future directions for research on 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil. One area of interest is the development of new methods for synthesizing and purifying 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil. Another area of interest is the development of new drug delivery systems for 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil, which could improve its efficacy and reduce toxicity. Additionally, further research is needed to better understand the mechanism of action of 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil and its potential use in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil involves the reaction of 5-FU with arabinose-1-phosphate, which is catalyzed by the enzyme uridine-cytidine kinase (UCK). This reaction results in the formation of 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil, which can then be used for further research or drug development.
Applications De Recherche Scientifique
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil is selectively activated in cancer cells, leading to increased efficacy compared to 5-FU. In vivo studies have also shown promising results, with 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil demonstrating antitumor activity in a variety of cancer models.
Propriétés
Numéro CAS |
17124-23-1 |
|---|---|
Nom du produit |
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil |
Formule moléculaire |
C9H12FN2O9P |
Poids moléculaire |
342.17 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6+,8-/m1/s1 |
Clé InChI |
RNBMPPYRHNWTMA-MNCSTQPFSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)F |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |
Autres numéros CAS |
17124-23-1 |
Synonymes |
1-(5-phospho-beta-D-arabinofuranosyl)-5-fluorouracil 5-fluorouracil arabinonucleoside 5'-phosphate ara-FUMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



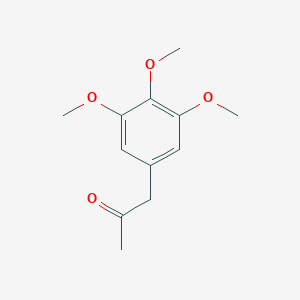
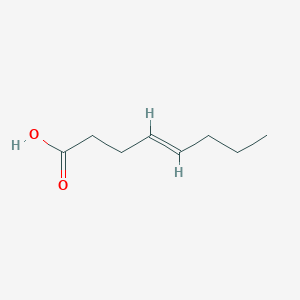
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)




